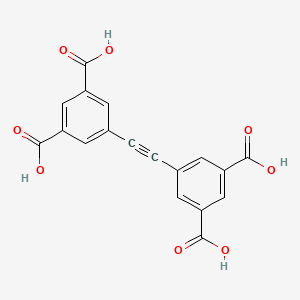

5,5'-(Ethyne-1,2-diyl)diisophthalic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-[2-(3,5-dicarboxyphenyl)ethynyl]benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O8/c19-15(20)11-3-9(4-12(7-11)16(21)22)1-2-10-5-13(17(23)24)8-14(6-10)18(25)26/h3-8H,(H,19,20)(H,21,22)(H,23,24)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFRIPYPPJIRELM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)C(=O)O)C#CC2=CC(=CC(=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Ethyne Bridged Aromatic Carboxylic Acids in Reticular Chemistry

Reticular chemistry is a field focused on the linking of molecular building blocks through strong bonds to create extended, crystalline structures. wuttkescience.com Within this discipline, the choice of the organic linker is paramount as it dictates the topology, porosity, and ultimately the function of the resulting material. Ethyne-bridged aromatic carboxylic acids, such as 5,5'-(Ethyne-1,2-diyl)diisophthalic acid, represent a critical class of linkers in this context.

The defining feature of these linkers is the acetylene (B1199291) (-C≡C-) bridge, which imparts several desirable characteristics. The linearity and rigidity of the ethyne (B1235809) group ensure a high degree of predictability in the resulting framework structure. This rigidity helps to prevent the collapse of the porous structure upon removal of guest solvent molecules, leading to permanently porous materials. Furthermore, the ethyne bridge acts as a linear extender, allowing for the synthesis of isoreticular frameworks with expanded pore sizes without altering the underlying topology. Computational studies have suggested that the use of "space-efficient" acetylene moieties as linker expansion units can lead to hypothetical maximum surface areas in MOFs that are substantially greater than those achievable with phenyl-based linkers.

The synthesis of this compound is typically achieved through a Sonogashira–Hagihara cross-coupling reaction. This well-established palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. In the case of this specific compound, the synthesis involves the coupling of dimethyl 5-ethynylisophthalate with dimethyl 5-iodoisophthalate, followed by hydrolysis of the ester groups to yield the final tetracarboxylic acid. The crystal structure of this compound has been characterized, revealing a nearly linear geometry of the tolane fragment. nih.gov

The introduction of the ethyne unit into the backbone of the linker is not merely a structural consideration; it also serves to introduce an additional interaction site for improved solid-gas adsorption behavior. This has been confirmed in MOFs where the ethyne unit contributes to high acetylene uptake.

Importance of Isophthalate Derivatives in Coordination and Supramolecular Systems

Isophthalic acid and its derivatives are fundamental building blocks in the construction of coordination polymers and supramolecular systems. The 1,3-disposition of the carboxylate groups on the benzene (B151609) ring provides a V-shape, or angular, geometry. This non-linear arrangement is crucial for the formation of diverse and complex network topologies, moving beyond the simple linear structures often obtained with terephthalate-based linkers.

When two isophthalate (B1238265) units are linked together, as in 5,5'-(Ethyne-1,2-diyl)diisophthalic acid, the resulting tetracarboxylic acid linker combines the angular nature of the isophthalate moieties with the linear rigidity of the bridging group. This combination of geometric constraints allows for the construction of intricate three-dimensional frameworks. The properties of coordination polymers are significantly influenced by the structure of the organic ligands, and isophthalate derivatives are known to be effective in creating materials with interesting magnetic, luminescent, and catalytic properties. globethesis.com

The table below provides examples of MOFs constructed from isophthalate derivatives, showcasing the versatility of this class of linkers.

| MOF Name | Metal Ion | Isophthalate-based Linker | Key Properties/Features |

| PCN-46 | Copper | Polyyne-coupled di-isophthalate (formed in situ) | Permanent porosity, high gas adsorption capacity for H₂, CH₄, and CO₂. |

| [Cd(5-Me-ip)(2-NH2-3,4-bpe)]n | Cadmium | 5-methylisophthalic acid | 3D supramolecular framework with good thermal stability. nih.gov |

| [Cd(5-HO-ip)(2-NH2-3,4-bpe)]n | Cadmium | 5-hydroxyisophthalic acid | 2D coordination network with good thermal stability and photoluminescence. nih.gov |

Research Landscape of Organic Linkers for Porous Materials

Routes for the Preparation of this compound from Precursors

The key precursors for this synthesis are dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate.

Synthesis of Dimethyl 5-iodoisophthalate:

This precursor is typically prepared from dimethyl 5-aminoisophthalate through a diazotization-iodination reaction. The amino group is first converted to a diazonium salt using a nitrite (B80452) source under acidic conditions. Subsequent treatment with a source of iodide, such as potassium iodide, results in the substitution of the diazonium group with iodine.

| Reactant | Reagents | Product |

| Dimethyl 5-aminoisophthalate | 1. Sodium nitrite, Hydrochloric acid2. Potassium iodide | Dimethyl 5-iodoisophthalate |

Synthesis of Dimethyl 5-ethynylisophthalate:

The terminal alkyne precursor, dimethyl 5-ethynylisophthalate, is synthesized from dimethyl 5-iodoisophthalate. This is achieved via a Sonogashira coupling reaction with a protected acetylene (B1199291) source, such as 2-methyl-3-butyn-2-ol, in the presence of a palladium catalyst. The protecting group is subsequently removed under basic conditions to yield the desired terminal alkyne.

| Reactant | Reagents | Product |

| Dimethyl 5-iodoisophthalate | 1. 2-Methyl-3-butyn-2-ol, Pd catalyst2. Base | Dimethyl 5-ethynylisophthalate |

Sonogashira-Hagihara Coupling and Final Hydrolysis:

The core of the synthesis is the cross-coupling of dimethyl 5-iodoisophthalate and dimethyl 5-ethynylisophthalate. chemicalbook.com This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, efficiently forms the ethyne (B1235809) bridge between the two isophthalate (B1238265) units.

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| Dimethyl 5-iodoisophthalate | Dimethyl 5-ethynylisophthalate | Palladium complex, Copper(I) salt | Tetramethyl 5,5'-(ethyne-1,2-diyl)diisophthalate |

The final step is the hydrolysis of the four methyl ester groups of the resulting tetramethyl 5,5'-(ethyne-1,2-diyl)diisophthalate. This is typically achieved by heating the compound in a basic aqueous solution, followed by acidification to precipitate the final product, this compound.

Strategies for Controlled Synthesis and Purification

The successful synthesis of this compound with high purity requires careful control of reaction conditions and effective purification strategies.

Controlled Synthesis: The Sonogashira-Hagihara coupling reaction is sensitive to oxygen, which can lead to the oxidative homocoupling of the terminal alkyne precursor. Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The choice of palladium catalyst, copper co-catalyst, solvent, and base can also significantly influence the reaction yield and the formation of byproducts.

Purification: Due to the low solubility of polycarboxylic acids in many common organic solvents, purification can be challenging. Standard techniques for the purification of this compound and related compounds include:

Recrystallization: For the intermediate esters, recrystallization from suitable organic solvents is an effective method of purification.

Acid-Base Workup: The final tetracarboxylic acid can be purified by dissolving it in a basic aqueous solution and then re-precipitating it by the addition of acid. This process helps to remove any non-acidic impurities.

Slow Evaporation: A particularly effective method for obtaining high-purity, crystalline this compound is through slow evaporation of a solution in a mixture of dimethyl sulfoxide (B87167) (DMSO) and mesitylene. chemicalbook.com This technique is often used to grow single crystals suitable for X-ray diffraction analysis, which confirms the molecular structure and purity.

Derivatization and Functionalization Approaches for Analogues of this compound

The modular nature of the synthesis allows for the preparation of a variety of structural analogues of this compound. These analogues are often synthesized to fine-tune the geometric and electronic properties of the molecule, particularly for applications in the construction of Metal-Organic Frameworks (MOFs).

Modification of the Central Linker:

A common strategy for creating analogues is to replace the central ethyne (-C≡C-) bridge with other functional groups. This modification can alter the rigidity, length, and electronic properties of the resulting molecule.

(E)-5,5'-(Ethene-1,2-diyl)diisophthalic Acid: An analogue where the alkyne is replaced by a trans-alkene.

(E)-5,5'-(Diazene-1,2-diyl)diisophthalic Acid: This analogue incorporates a central azo (-N=N-) linkage. It can be synthesized via the reductive condensation of 5-nitroisophthalic acid. nih.gov

5,5'-(Ethane-1,2-diyl)bis(oxy)diisophthalic Acid: In this analogue, a more flexible ethane-bis(oxy) linker is present. researchgate.net

5,5'-(1,4-Phenylenebis(methyleneoxy))diisophthalic Acid: This analogue incorporates a larger, semi-rigid phenylene-based linker and has been used in the synthesis of MOFs for photocatalysis. nih.govnih.gov

Functionalization of the Carboxylic Acid Groups:

The four carboxylic acid groups of this compound are primary sites for derivatization. Standard organic transformations can be employed to convert these groups into other functionalities:

Esterification: The carboxylic acids can be converted to esters by reaction with alcohols under acidic conditions. The methyl ester is an important intermediate in the synthesis of the parent acid.

Amide Formation: Reaction with amines, often in the presence of a coupling agent, can yield the corresponding amides. This allows for the introduction of a wide range of functional groups.

Reactions of the Ethyne Linker:

The central carbon-carbon triple bond is also a site for potential functionalization, although this is less common for applications where the rigid, linear geometry of the linker is desired. The alkyne can, in principle, undergo various addition reactions, such as hydrogenation to the corresponding alkene or alkane, or cycloaddition reactions.

These derivatization and functionalization approaches provide a versatile platform for creating a library of compounds based on the 5,5'-diisophthalic acid scaffold, each with tailored properties for specific applications.

Role as a Multifunctional Organic Ligand in Metal-Organic Frameworks (MOFs)

In the realm of MOFs, organic molecules, often referred to as linkers or ligands, bridge metal ions or metal clusters (secondary building units, SBUs) to form extended, often porous, network structures. The properties of the resulting MOF, including its porosity, stability, and functionality, are directly influenced by the choice of the metal component and the organic linker. ipn.mx this compound serves as a multifunctional organic ligand, offering four carboxylate groups for coordination with metal centers.

The design of MOF architectures using this compound is guided by several key principles rooted in reticular chemistry.

Rigidity and Linearity: The central ethyne (acetylene) unit locks the two isophthalate moieties into a linear and rigid conformation. This rigidity is a crucial design element, as it reduces conformational ambiguity during crystal formation, thereby promoting the long-range order necessary for crystalline materials. nih.gov Unlike flexible linkers that can bend and rotate, this ligand's defined geometry allows for more predictable and designable framework outcomes.

Tetra-topic Connectivity: With four carboxylic acid groups, the ligand acts as a tetra-topic or 4-connected linker upon deprotonation. This enables the formation of robust, three-dimensional networks by connecting to multiple metal SBUs. The specific geometry of the isophthalate units (carboxyl groups at positions 1 and 3 of a benzene (B151609) ring) dictates the angles at which connections to the metal centers will emanate.

Porosity and Functionality: The insertion of an ethynylene unit into the molecular backbone is a deliberate strategy to expand the potential lattice porosity of the resulting MOF. iucr.org The elongated and rigid nature of the linker can create larger voids and channels within the framework compared to smaller linkers. Furthermore, the triple bond of the ethyne group can serve as an additional interaction site, potentially enhancing the adsorption of specific guest molecules, such as acetylene. iucr.org

The combination of these features makes this compound a highly effective linker for constructing porous, crystalline MOFs with potential applications in gas storage and separation. iucr.org

The formation of MOFs is a self-assembly process where molecular components spontaneously organize into ordered superstructures. For MOFs based on this compound, this process is typically induced under solvothermal or hydrothermal conditions. rsc.orgresearchgate.net

The mechanism involves the dissolution of the organic linker and a metal salt (e.g., nitrates, chlorides, or acetates of metals like zinc, copper, or cobalt) in a high-boiling-point solvent, often N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF). nih.gov The mixture is sealed in a vessel and heated, which provides the energy needed to facilitate the coordination bond formation.

Topology provides a powerful method for simplifying and classifying the complex crystal structures of MOFs by representing the SBUs as nodes and the organic linkers as rods connecting them. rsc.org The connectivity of the linker and the geometry of the SBU are the primary determinants of the resulting network topology. nih.gov

As a tetra-topic linker, this compound can, in principle, give rise to a variety of network topologies depending on the coordination environment of the metal SBU it connects. While specific MOFs utilizing this exact linker are not extensively documented with topological analysis in the reviewed literature, the topologies of frameworks built from analogous tetracarboxylate linkers provide insight into the likely connectivity patterns. The combination of 4-connected linkers with various metal SBUs commonly results in well-known, highly symmetric nets.

Below is a table of topologies frequently observed in MOFs constructed from tetracarboxylate linkers, which represent potential outcomes for frameworks based on this compound.

| Topology Symbol | Common Name / Description | SBU Connectivity | Linker Connectivity |

| pcu | Primitive cubic | 6-connected (octahedral) | 2-connected (linear)* |

| pts | Platinum sulfide | 4-connected (square planar) | 4-connected (square planar) |

| dia | Diamond | 4-connected (tetrahedral) | 4-connected (tetrahedral) |

| nbo | Niobium oxide | 6-connected | 3-connected |

| fsh | fsh-3,4-P21/c | 3,4-connected | 3,4-connected |

| (4,6)-connected | - | 4 and 6-connected nodes | 4-connected |

| (3,10)-connected | - | 3 and 10-connected nodes | 4-connected |

Note: In some cases, a tetracarboxylate linker may coordinate in a way that it effectively acts as a simpler connector between more complex nodes, leading to topologies like pcu when linking octahedral SBUs. nih.gov The specific topology realized in a synthesis depends on factors such as the choice of metal, solvent, temperature, and the presence of modulating agents. mdpi.comrsc.orgrsc.org

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are porous, crystalline polymers formed from organic building blocks linked by strong covalent bonds. wikipedia.org The design and synthesis of COFs rely on the principles of reticular chemistry, where the geometry of the monomers and the nature of the covalent linkage dictate the structure and properties of the resulting framework. mdpi.com While the integration of this compound into COFs is not yet widely reported, its structural characteristics make it a candidate for the rational design of novel COF materials.

The rational design of a COF based on this compound would leverage its inherent structural features to create a pre-determined network architecture.

Geometrical Persistence: Like in MOF design, the rigidity and defined geometry of the molecule are paramount. This persistence of shape from the molecular level to the extended framework is the foundation of COF design. wikipedia.org Its linear character would favor the formation of 2D layered structures or 3D frameworks with high symmetry.

Symmetry and Topology: To form a 2D COF, this linear, tetra-topic building block would need to be combined with a complementary co-monomer of a different symmetry, for instance, a 3-fold symmetric (trigonal) or 4-fold symmetric (tetragonal) building block. The combination of linkers with different symmetries (e.g., C2 + C3) would lead to predictable tiling patterns and porous structures.

Functionality: The carboxylic acid groups themselves can be considered functional moieties. If they are not all consumed in the framework-forming reaction, they could line the pores of the COF, imparting acidic character and providing sites for post-synthetic modification or selective guest binding. researchgate.net

A significant challenge in designing COFs from this building block is that carboxylic acids are not the typical reactive groups for the most common and reversible COF-forming reactions, such as imine or boronate ester condensation. mdpi.com Therefore, the rational design must intrinsically be linked to the choice of a suitable covalent bond formation strategy.

The synthesis of a crystalline COF requires the use of reversible chemical reactions, which allow for "error-checking" and self-healing during the crystallization process, leading to a thermodynamically stable, ordered framework rather than an amorphous polymer. mdpi.com For a carboxylic acid-based building block like this compound, several strategies can be envisioned.

Ester Bond Formation: The formation of ester-linked COFs is a recently developed and highly promising strategy. acs.org This can be achieved through transesterification reactions between poly-phenols and activated carboxylic esters (e.g., 2-pyridinyl esters) or potentially through direct condensation of polyols and polycarboxylic acids under conditions that favor reversibility. nih.govosti.gov A hypothetical COF could be synthesized by reacting this compound with a trigonal phenol (B47542) like phloroglucinol (B13840) or a tetrahedral phenol to yield a 2D or 3D ester-linked framework.

Amide Bond Formation: Polyamides can be formed through the polycondensation of a polycarboxylic acid and a polyamine. google.com However, amide bond formation is generally less reversible than imine or boronate ester formation, making the synthesis of highly crystalline polyamide COFs challenging. The use of specific catalysts, such as arylboric acids, and optimized reaction conditions could potentially overcome this limitation. google.com

Functional Group Conversion (Hypothetical Route): A versatile, albeit multi-step, approach would involve chemically modifying the carboxylic acid groups into functionalities more amenable to established COF synthesis. For example, the four carboxylic acid groups could be reduced to alcohols, which could then participate in boronate ester formation. Alternatively, they could be converted through a series of reactions (e.g., Curtius or Schmidt rearrangement) into amine groups, which are standard building blocks for highly stable imine-linked or amide-linked COFs. This pre-synthesis functionalization would transform the molecule into a new building block suitable for a wider range of COF chemistries.

Multicomponent Reactions: It is also possible to incorporate carboxylic acids as one of three or more components in a one-pot reaction that forms a complex, stable linkage. For instance, the Doebner reaction can be used to synthesize quinoline-linked COFs from an amine, an aldehyde, and a pyruvic acid, resulting in a framework that contains a carboxylic acid group as part of the linkage. mdpi.com A similar strategy could potentially be adapted for the target molecule.

Each of these strategies presents a viable, though in some cases theoretical, pathway to integrating the unique structural features of this compound into the rapidly expanding library of crystalline covalent organic frameworks.

Formation of Other Supramolecular Assemblies

The rigid, linear geometry and the presence of four carboxylic acid groups make this compound a versatile building block for the construction of various supramolecular assemblies. Beyond the formation of discrete molecular complexes, this tetrafunctional carboxylic acid has been explored in the creation of extended networks, primarily through hydrogen bonding and coordination to metal centers. These interactions give rise to intricate and often porous structures with potential applications in materials science. The following sections delve into the formation of Hydrogen-Bonded Organic Frameworks (HOFs) using analogues of this compound and the construction of extended coordination polymers with this compound itself.

Hydrogen-Bonded Organic Frameworks (HOFs) Derived from this compound Analogues

While specific studies detailing the formation of Hydrogen-Bonded Organic Frameworks (HOFs) solely from this compound are not extensively documented in the reviewed literature, the inherent capacity of this molecule to form complex hydrogen-bonded structures is evident from its crystal structure analysis. In its dimethyl sulfoxide tetrasolvate form, the molecule exhibits strong O—H⋯O hydrogen bonds, which are fundamental to the construction of HOFs. This suggests its high potential as a tecton for designing such frameworks.

To illustrate the principles of HOF formation with similar building blocks, we can turn to analogues of this compound. One such closely related compound is 5,5′-(ethane-1,2-diyl)-bis(oxy)diisophthalic acid , where the rigid ethyne linker is replaced by a more flexible ethane-1,2-diyl-bis(oxy) group. This analogue has been successfully employed in the synthesis of various coordination polymers, and its hydrogen bonding capabilities are central to the stability and dimensionality of the resulting frameworks.

The study of these analogues provides valuable insights into how the geometry and functionality of the parent molecule can direct the assembly of extended, non-covalent networks. The four carboxylic acid groups can act as both hydrogen bond donors and acceptors, leading to a variety of hydrogen-bonding motifs that can propagate in one, two, or three dimensions to form robust, crystalline solids.

Extended Coordination Polymers with this compound

The utility of this compound as a linker molecule extends to the realm of coordination chemistry, where it has been employed in the synthesis of extended coordination polymers, including Metal-Organic Frameworks (MOFs). The deprotonated carboxylate groups of the molecule can coordinate to metal ions, forming strong, directional bonds that lead to the creation of robust, porous materials. The rigid and linear nature of the ethyne-1,2-diyl spacer is particularly advantageous in designing frameworks with predictable topologies and high porosity.

Research has shown that the introduction of the ethynylene unit into the molecular backbone of tetracarboxylic acid linkers is a strategic approach to expand lattice porosity and introduce additional interaction sites, which can enhance properties such as solid-gas adsorption. MOFs constructed using this compound have demonstrated high acetylene uptake, highlighting the potential of these materials in gas storage and separation applications.

The synthesis of these coordination polymers typically involves the reaction of the acid with a metal salt under solvothermal conditions. The choice of metal ion, solvent, and reaction temperature can influence the final structure and properties of the resulting framework. While specific structural details of a wide range of MOFs based on this linker are dispersed throughout the literature, the foundational principle lies in the coordination of the carboxylate groups to metal centers, forming secondary building units (SBUs) that are then interconnected by the rigid organic linker to generate a three-dimensional network.

The table below summarizes some of the key aspects of supramolecular assemblies formed from this compound and its analogues.

| Assembly Type | Building Block | Key Interactions | Resulting Structures |

| Hydrogen-Bonded Network | This compound | O—H⋯O hydrogen bonds | Channel-like voids in the solid state. |

| Coordination Polymers (MOFs) | This compound | Carboxylate-metal ion coordination | Porous frameworks with high gas adsorption capacity. |

Theoretical and Computational Investigations of 5,5 Ethyne 1,2 Diyl Diisophthalic Acid and Its Architectures

Quantum Chemical Studies on Electronic Structure and Coordination Sites

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic electronic properties of the H4edip ligand. These studies can predict the molecule's geometry, orbital energies, and electrostatic potential, which are crucial for determining its behavior as a building block in larger architectures.

Calculations would reveal the distribution of electron density across the molecule. The acetylene (B1199291) bridge, being electron-rich due to its triple bond, and the carboxylate groups, acting as primary coordination sites, are key features. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be calculated to determine the ligand's electronic band gap and its potential for electronic applications.

The coordination of H4edip to metal centers is primarily through the oxygen atoms of its four carboxylate groups. DFT calculations can model the interaction between the ligand and various metal ions, predicting the most favorable coordination modes (e.g., monodentate, bidentate, bridging). The strength and nature of these metal-ligand bonds can be quantified, providing insights into the stability of the resulting framework.

Table 1: Predicted Electronic Properties of 5,5'-(Ethyne-1,2-diyl)diisophthalic Acid (Hypothetical DFT Data)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the ligand. |

| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the ligand. |

| HOMO-LUMO Gap | 4.7 eV | Influences the electronic and optical properties of resulting MOFs. |

Molecular Dynamics Simulations of Ligand-Metal Interactions and Framework Dynamics

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of H4edip-based MOFs. By simulating the movements of atoms over time, MD can provide insights into the flexibility of the framework, the nature of ligand-metal interactions under thermal fluctuations, and the diffusion of guest molecules within the pores.

In a hypothetical H4edip-based MOF, MD simulations could be used to study the rotational dynamics of the phenylene rings around the linear acetylene linker. This "breathing" or "gate-opening" motion can significantly impact the accessibility of the pores to guest molecules. The simulations would involve defining a force field that accurately describes the interactions between all atoms in the system.

Furthermore, MD can be employed to investigate the stability of the framework in the presence of solvents or under mechanical stress. By monitoring the root-mean-square deviation (RMSD) of the atomic positions over time, one can assess the structural integrity of the MOF under various conditions.

Density Functional Theory (DFT) Applications in Predicting Framework Formation and Stability

DFT calculations are not only crucial for understanding the ligand itself but also for predicting the formation and stability of the entire MOF structure. By calculating the total energy of different possible crystal structures (polymorphs), DFT can help identify the most thermodynamically stable arrangement.

The stability of a MOF is a critical factor for its practical applications. DFT can be used to calculate the binding energy per metal-ligand connection, providing a quantitative measure of the framework's robustness. Additionally, the vibrational frequencies of the framework can be calculated to assess its stability at different temperatures. A stable framework will exhibit real (positive) vibrational frequencies.

The mechanical properties of H4edip-based MOFs, such as their bulk modulus and shear modulus, can also be predicted using DFT. These properties are important for understanding how the material will respond to external pressure, which is relevant for applications like gas storage.

Computational Prediction of Framework-Related Functionalities and Interactions

A primary motivation for designing MOFs is to create materials with specific functionalities, such as gas storage, separation, or catalysis. Computational methods are instrumental in predicting these functionalities before synthesis.

For gas adsorption applications, Grand Canonical Monte Carlo (GCMC) simulations are the method of choice. By simulating the adsorption and desorption of gas molecules within the pores of a H4edip-based MOF, GCMC can predict adsorption isotherms, selectivity for different gases, and the heat of adsorption. The linear and rigid nature of the H4edip linker is expected to create well-defined pores, and GCMC can help in understanding how the size and shape of these pores, along with the chemical nature of the framework, influence gas uptake.

Table 2: Hypothetical GCMC Simulation Results for Gas Adsorption in a Cu-H4edip MOF at 298 K

| Gas | Uptake Capacity (cm³/g) at 1 bar | Adsorption Enthalpy (kJ/mol) | Selectivity (CO₂/N₂) |

|---|---|---|---|

| CO₂ | 120 | -25 | 30 |

| N₂ | 4 | -12 | - |

| CH₄ | 85 | -18 | - |

The interaction of guest molecules with the framework can also be studied in detail using DFT. For instance, the binding energy of a CO₂ molecule at different sites within the pore can be calculated to identify the most favorable adsorption locations. These calculations can reveal the nature of the interactions, whether they are primarily van der Waals forces or stronger interactions with open metal sites or the π-system of the ligand.

Advanced Applications and Functional Materials Design Principles Derived from 5,5 Ethyne 1,2 Diyl Diisophthalic Acid Architectures

Principles of Catalysis within Reticular Frameworks Formed by 5,5'-(Ethyne-1,2-diyl)diisophthalic Acid

While specific catalytic applications of metal-organic frameworks constructed from this compound are not extensively documented in dedicated studies, the principles of catalysis within such reticular frameworks can be extrapolated from the broader field of MOF catalysis. The design of catalytically active sites within these materials hinges on several key strategies:

Metal Nodes as Catalytic Centers: The metal ions or clusters that form the nodes of the framework can themselves be active catalytic sites. For frameworks incorporating this compound, the choice of metal (e.g., Cu, Zn, Co) would be paramount in defining the Lewis acidity and redox properties of the resulting MOF, making it potentially suitable for reactions like alcohol oxidation or Henry reactions. nih.gov

Functionalization of the Linker: The this compound linker can be chemically modified either before or after framework assembly (post-synthetic modification) to introduce catalytic functionalities. For instance, amine groups could be appended to the aromatic rings to create basic catalysts, or other organocatalytic moieties could be integrated.

Guest Encapsulation: The porous structure of MOFs allows for the encapsulation of catalytically active guest species, such as metal nanoparticles or enzymes. The framework serves to stabilize these guests, prevent their aggregation, and in some cases, impart size and shape selectivity to the catalytic process. The rigid and well-defined pores formed by the ethyne-diisophthalic acid linker would be particularly advantageous for controlling substrate access to the encapsulated catalyst.

The photocatalytic potential of MOFs is another area of significant interest. For example, Zn(II) and Cd(II) MOFs synthesized with a different, but structurally related, diisophthalic acid ligand have demonstrated the ability to photodegrade nitrophenolic compounds. nih.govnih.gov This activity is attributed to their semiconducting properties, with the organic linker playing a crucial role in light absorption and charge transfer. nih.govnih.gov The conjugated system of this compound could similarly contribute to the photocatalytic activity of frameworks derived from it.

Fundamental Concepts of Gas Storage and Separation in Porous Materials Utilizing this Ligand

The unique structural characteristics of this compound make it a promising candidate for the design of porous materials for gas storage and separation. The insertion of the linear ethyne (B1235809) unit into the backbone of the linker is a deliberate strategy to expand the lattice porosity and introduce an additional site for interaction with gas molecules. nih.gov This has been validated by the high acetylene (B1199291) uptake observed in a MOF constructed with this linker. nih.gov

The fundamental concepts governing gas storage and separation in such materials are:

Pore Size and Shape: The rigidity and defined geometry of the linker allow for the creation of uniform, predictable pore environments. The dimensions of these pores can be tuned to selectively adsorb gas molecules of a certain size, a principle crucial for gas separation (e.g., separating CO2 from N2).

Surface Area: A high surface area is a prerequisite for significant gas storage capacity. The extended nature of the this compound linker contributes to the formation of frameworks with large internal surface areas.

Host-Guest Interactions: The chemical nature of the pore surfaces dictates the strength of interaction with different gas molecules. The ethyne unit in the linker can act as a specific interaction site, particularly for gases like acetylene, through π-π interactions. Furthermore, the introduction of open metal sites or functional groups within the framework can enhance the affinity for specific gases, such as CO2.

The following table outlines the theoretical influence of the structural features of this compound on gas storage and separation properties.

| Structural Feature | Influence on Gas Storage/Separation |

| Rigid Linear Geometry | Creates well-defined, non-collapsible pores, leading to predictable and selective gas uptake. |

| Ethyne (C≡C) Unit | Acts as a specific binding site for unsaturated gas molecules like acetylene (C2H2), enhancing selective adsorption. nih.gov |

| Tetracarboxylate Functionality | Enables the formation of stable, high-connectivity frameworks with robust porosity and high surface area. |

| Aromatic Rings | Provide sites for π-π interactions with various gas molecules, contributing to overall adsorption capacity. |

Interpenetration of multiple frameworks is another structural phenomenon that can tune the porosity of MOFs, often leading to smaller pores that are more suitable for selective gas separation. researchgate.net The slim and linear nature of the ethyne-based linker could be used to design and construct such interpenetrated frameworks with enhanced gas adsorption selectivity. researchgate.net

Design Paradigms for Chemical Sensors Based on Frameworks Incorporating this compound

While specific examples of chemical sensors based on frameworks from this compound are not prevalent in the reviewed literature, the design principles for such sensors are well-established within the field of luminescent MOFs. These materials can act as highly sensitive and selective chemical sensors, often through changes in their photoluminescence properties upon interaction with an analyte.

Key design paradigms include:

Luminescence Turn-On/Turn-Off: The framework can be designed to be either luminescent or non-luminescent in its native state. The introduction of an analyte can either quench the luminescence ("turn-off") or enhance it ("turn-on"). For example, MOFs based on a π-conjugated ligand with isophthalate (B1238265) units have been shown to be sensitive fluorescent sensors for DMF and acetone (B3395972) molecules. bohrium.com

Analyte-Framework Interactions: The sensing mechanism relies on specific interactions between the analyte and the framework. These can include:

Coordination to Metal Centers: Small molecules or ions can coordinate to open metal sites in the framework, altering the electronic environment and affecting luminescence.

Interactions with the Organic Linker: The analyte can interact with the this compound linker through hydrogen bonding, π-π stacking, or other non-covalent interactions. This is particularly relevant for sensing nitroaromatic compounds, which are known to quench the fluorescence of many MOFs. rsc.org

Energy Transfer: The analyte can absorb energy from the excited framework (quenching) or transfer energy to it (sensitizing), leading to a change in the emission spectrum.

For frameworks built from this compound, the extended π-conjugation provided by the ethyne bridge and aromatic rings could lead to inherent fluorescence, making them suitable candidates for luminescence-based sensing. The rigid porous structure would also allow for selective access of analytes to the internal sensing sites.

Methodologies for Developing Advanced Porous Materials for Targeted Applications

The development of advanced porous materials from this compound for specific applications involves a combination of rational design, controlled synthesis, and post-synthetic modification.

Synthesis of the Linker: The this compound linker itself can be synthesized through methods like the Sonogashira-Hagihara cross-coupling reaction. nih.gov

Framework Synthesis: The assembly of the linker with metal ions into a porous framework is typically achieved through solvothermal or hydrothermal synthesis. In this method, the components are heated in a solvent, often a high-boiling point solvent like N,N-dimethylformamide (DMF), to promote the crystallization of the MOF. Other techniques such as microwave-assisted synthesis can accelerate the crystallization process. mdpi.com The choice of solvent, temperature, reaction time, and modulators can influence the resulting topology and properties of the framework.

Introduce new functional groups to the linker.

Graft catalytic species onto the framework.

Exchange the metal ions at the nodes.

Rational Design through Reticular Chemistry: By understanding the geometric requirements of the linker and the coordination preferences of the metal ions, it is possible to target the synthesis of frameworks with specific topologies and pore structures. The rigidity and well-defined coordination angles of this compound make it an excellent component for the predictive design of new materials.

The creation of hierarchical porous structures, which contain pores of different size scales (micropores, mesopores, and macropores), is an advanced strategy to improve properties like mass transport within the material. mdpi.com Such hierarchical structures could be developed using templating methods or by controlling the nucleation and growth during synthesis.

Emerging Research Frontiers and Future Perspectives on 5,5 Ethyne 1,2 Diyl Diisophthalic Acid

Current Challenges and Opportunities in the Synthesis of Architectures

The synthesis of 5,5'-(ethyne-1,2-diyl)diisophthalic acid and its subsequent integration into extended frameworks present both challenges and opportunities for chemists and materials scientists. The primary synthetic route to the ligand involves a Sonogashira–Hagihara cross-coupling reaction. figshare.com While this palladium-catalyzed reaction is robust and widely applicable for the formation of carbon-carbon bonds between aryl halides and terminal alkynes, several factors can influence the yield, purity, and scalability of the synthesis. nih.gov

Challenges:

Catalyst and Reaction Conditions: The efficiency of the Sonogashira coupling is highly dependent on the choice of palladium catalyst, copper co-catalyst, base, and solvent. nih.gov Catalyst deactivation, homocoupling of the alkyne (Glaser coupling), and side reactions can reduce the yield and complicate the purification process. The use of polar aprotic solvents like DMF, which are common in these reactions, also presents sustainability and safety concerns. nih.gov

Precursor Accessibility and Stability: The synthesis requires appropriately substituted iodinated and ethynylated isophthalic acid precursors. The stability of the terminal alkyne under various reaction conditions is a crucial factor to consider.

Purification: The removal of catalyst residues and byproducts from the final ligand is essential, as these impurities can interfere with the subsequent formation of crystalline frameworks.

Framework Crystallization: The assembly of the ligand with metal ions or other organic building blocks to form crystalline MOFs or COFs can be challenging. Factors such as solvent choice, temperature, concentration, and pH must be carefully controlled to obtain high-quality single crystals suitable for structural determination. The rigidity of the linker can sometimes lead to the formation of interpenetrated frameworks, which may not be desirable for all applications.

Opportunities:

Green Synthesis Routes: There is a significant opportunity to develop more sustainable synthetic methods for the ligand, for example, by using alternative, greener solvents or developing more efficient and recyclable catalyst systems. nih.gov

Crystal Engineering: The rigid and linear nature of this compound makes it an excellent candidate for the rational design of porous architectures with predictable topologies. nih.gov By carefully selecting the metal secondary building units (SBUs), it is possible to control the dimensionality and pore characteristics of the resulting MOFs. acs.org

Mixed-Linker Strategies: The incorporation of this ligand with other linkers of different lengths, geometries, or functionalities can lead to the formation of complex, multicomponent frameworks with enhanced properties.

| Synthetic Step | Key Parameters | Potential Challenges | Opportunities for Improvement |

| Ligand Synthesis | Catalyst, Solvent, Base, Temperature | Catalyst deactivation, Side reactions, Purification | Greener solvents, Recyclable catalysts, Optimized conditions |

| Framework Assembly | Metal SBU, Solvent, Temperature, pH | Control of crystallinity, Interpenetration | Rational design of topology, Mixed-linker systems |

Prospects for Tailoring Framework Properties through Ligand Modification Strategies

The chemical structure of this compound offers numerous possibilities for modification, both before and after its incorporation into a framework. These modifications can be used to fine-tune the properties of the resulting materials for specific applications.

Pre-Synthetic Modification:

Functional groups can be introduced onto the aromatic rings of the isophthalic acid moieties before the Sonogashira coupling reaction. This approach allows for the incorporation of a wide range of functionalities that can alter the framework's hydrophilicity, electronic properties, or catalytic activity. For example, the introduction of amino or hydroxyl groups could enhance interactions with guest molecules.

Post-Synthetic Modification (PSM):

PSM has emerged as a powerful tool for functionalizing MOFs after their initial synthesis. The ethyne (B1235809) bond in this compound is a particularly attractive target for PSM.

"Click" Chemistry: The alkyne-azide cycloaddition, a prominent example of "click" chemistry, can be used to attach a wide variety of molecules to the framework. nih.govacs.org This reaction is highly efficient, proceeds under mild conditions, and is tolerant of many functional groups, making it ideal for modifying crystalline frameworks without compromising their structure. nih.govacs.org This strategy allows for the introduction of complex functionalities that might not be stable under the conditions required for de novo MOF synthesis.

Other Alkyne Reactions: The ethyne bond can also participate in other chemical transformations, such as hydrogenation, hydration, or metal-catalyzed coupling reactions, further expanding the scope of possible modifications.

The ability to perform PSM on frameworks derived from this ligand opens up a vast design space for creating materials with precisely controlled chemical environments within their pores.

| Modification Strategy | Description | Potential Impact on Framework Properties |

| Pre-Synthetic Functionalization | Introduction of functional groups onto the ligand before framework assembly. | Altered hydrophilicity, electronic properties, and catalytic activity. |

| Post-Synthetic "Click" Chemistry | Covalent attachment of molecules to the ethyne bond via alkyne-azide cycloaddition. | Introduction of complex functionalities, enhanced selectivity for guest molecules. |

| Other Post-Synthetic Reactions | Chemical transformations of the ethyne bond, such as hydrogenation or hydration. | Creation of new chemical environments and functionalities within the pores. |

Interdisciplinary Research Avenues for this compound and its Derived Materials

The unique structural features of this compound and the materials derived from it make them promising candidates for a wide range of interdisciplinary applications.

Materials Science: The high porosity and tunable pore sizes of MOFs and COFs based on this linker are advantageous for applications in gas storage and separation. The rigid framework can provide high thermal and chemical stability, which is crucial for practical applications.

Catalysis: The introduction of catalytically active sites, either through the choice of metal nodes or through post-synthetic modification of the ligand, can lead to highly efficient and selective heterogeneous catalysts. The well-defined porous structure can also impart size and shape selectivity to catalytic reactions. MOFs derived from related isophthalic acid ligands have shown promise as photocatalysts for the degradation of organic pollutants. mdpi.comnih.gov

Sensing: The incorporation of specific functional groups that can interact with target analytes can lead to the development of highly sensitive and selective chemical sensors. The porous nature of the frameworks allows for the preconcentration of analytes, enhancing the sensitivity of the sensor.

Electronics: The conjugated π-system of the ligand suggests that materials derived from it may possess interesting electronic and photophysical properties. The ordered arrangement of the linkers within a crystalline framework could facilitate charge transport, making these materials potentially useful in electronic devices.

Biomedical Applications: The ability to functionalize the pores of MOFs with bioactive molecules opens up possibilities for drug delivery and biomedical imaging. The biocompatibility of the framework components would be a critical consideration for such applications.

The Role of this Compound in the Evolution of Reticular Chemistry

Reticular chemistry is the field of chemistry that involves the linking of molecular building blocks by strong bonds to create extended, crystalline structures. acs.org The development of this field has been heavily reliant on the availability of rigid, geometrically well-defined organic linkers. This compound, with its linear and rigid structure, is an exemplary building block for the practice of reticular chemistry.

The predictable geometry of this linker allows for the design and synthesis of frameworks with predetermined topologies. nih.gov By combining this linear tetracarboxylate linker with metal-containing secondary building units (SBUs) of known geometry, it is possible to construct frameworks with targeted pore sizes and shapes. This "building block" approach is a cornerstone of reticular chemistry and has led to the synthesis of a vast number of new porous materials with diverse structures and properties.

The introduction of the ethyne functionality into a rigid tetracarboxylate linker adds another layer of sophistication to reticular design. It not only provides a site for post-synthetic modification but also influences the electronic properties of the resulting framework. The ability to systematically modify the chemical functionality of a framework while maintaining its underlying topology is a powerful tool for establishing structure-property relationships, a key goal of reticular chemistry.

In essence, this compound and other similar rigid, multifunctional linkers have been instrumental in transforming the synthesis of porous materials from a trial-and-error process to a more rational and design-based science.

Q & A

Q. What are the key challenges in synthesizing 5,5'-(Ethyne-1,2-diyl)diisophthalic acid, and how can they be methodologically addressed?

Synthesis of this compound requires precise control over alkyne coupling and carboxylate functionalization. A common approach involves Sonogashira coupling or homopropargyl alcohol intermediates to construct the ethyne backbone, followed by oxidation to introduce carboxylic acid groups . Challenges include avoiding side reactions (e.g., over-oxidation) and ensuring regioselectivity. Methodological solutions include:

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Q. What experimental designs are optimal for studying the coordination chemistry of this compound in metal-organic frameworks (MOFs)?

Advanced studies require multifactorial designs to assess variables like metal-ligand ratios, solvent systems, and temperature. Recommended approaches:

- Orthogonal design (e.g., Taguchi methods) to screen variables efficiently .

- In situ XRD or synchrotron radiation to monitor MOF crystallization dynamics.

- Pairing experimental data with computational simulations (e.g., COMSOL Multiphysics) to predict ligand-metal binding energies and framework stability .

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

Contradictory stability data often arise from differences in experimental conditions (e.g., ionic strength, counterions). Methodological strategies include:

- Conducting controlled replicate experiments with standardized buffers (e.g., phosphate vs. acetate).

- Applying multivariate statistical analysis (e.g., PCA or ANOVA) to isolate pH effects from confounding variables .

- Using spectroscopic titration (e.g., UV-Vis or fluorescence) to track protonation states of carboxylate groups .

Q. What advanced computational methods are suitable for predicting the catalytic properties of this compound in heterogeneous catalysis?

- Density Functional Theory (DFT) to model electronic interactions between the ligand and catalytic metal centers (e.g., Cu or Fe).

- Molecular Dynamics (MD) simulations to assess solvent accessibility and pore dynamics in MOF configurations .

- Machine learning models trained on existing catalytic datasets to predict optimal reaction conditions (e.g., temperature, pressure) .

Methodological Best Practices

Q. How should researchers design experiments to investigate the compound’s photophysical properties?

- Use factorial design to evaluate variables like excitation wavelength, solvent polarity, and concentration .

- Employ time-resolved fluorescence spectroscopy to measure excited-state lifetimes.

- Cross-validate results with theoretical calculations (e.g., TD-DFT) to correlate experimental data with electronic transitions .

Q. What protocols ensure reproducibility in synthesizing derivatives of this compound?

- Document critical parameters (e.g., reaction time, catalyst loading) using electronic lab notebooks (ELNs) for traceability.

- Adopt automated synthesis platforms (e.g., AI-driven flow reactors) to minimize human error .

- Share raw data and crystallographic files (e.g., CIF) via open-access repositories to facilitate peer validation .

Data Analysis and Reporting

Q. How can researchers address variability in adsorption capacity data for this compound in environmental applications?

- Apply error propagation analysis to quantify uncertainty in measurements (e.g., BET surface area, isotherm fitting).

- Use regression models to correlate structural parameters (e.g., pore size, ligand flexibility) with adsorption efficiency .

- Report data with confidence intervals and adherence to IUPAC guidelines for material characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.